molecular formula C14H16N2O3S B4706737 N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-methyl-3-furamide

N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-methyl-3-furamide

Cat. No. B4706737
M. Wt: 292.36 g/mol
InChI Key: BYJNLMYLNBQHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-methyl-3-furamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a crucial enzyme involved in the signaling pathways of B-cells, which are responsible for producing antibodies and fighting infections. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies and autoimmune diseases.

Mechanism of Action

TAK-659 inhibits BTK activity by binding to the enzyme's active site and preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of B-cell activation and proliferation, as well as the suppression of cytokine production and immune cell migration. TAK-659 has also been shown to induce apoptosis (cell death) in B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects on other kinases. This specificity is important for reducing the risk of adverse effects and improving the therapeutic index of the drug. TAK-659 has also been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of central nervous system (CNS) disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its specificity for BTK, which allows for targeted inhibition of B-cell signaling pathways. This can be useful for studying the role of B-cells in various diseases and for developing new therapies that target B-cell malignancies and autoimmune disorders. However, TAK-659 has some limitations for lab experiments, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for TAK-659 research. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cells, which may improve the efficacy of TAK-659 and reduce the risk of resistance. Another potential direction is the investigation of TAK-659 for the treatment of CNS disorders such as multiple sclerosis and Alzheimer's disease, which are associated with B-cell activation and inflammation. Additionally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of TAK-659 and to identify potential biomarkers for patient selection and monitoring.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models as a potential treatment for various B-cell malignancies and autoimmune diseases. In vitro studies have shown that TAK-659 inhibits BTK activity and reduces the proliferation of B-cells. In vivo studies have demonstrated that TAK-659 suppresses the growth of B-cell tumors and improves survival in mouse models of lymphoma and leukemia. TAK-659 has also shown efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-(3-carbamoyl-5-propan-2-ylthiophen-2-yl)-2-methylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-7(2)11-6-10(12(15)17)14(20-11)16-13(18)9-4-5-19-8(9)3/h4-7H,1-3H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJNLMYLNBQHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=C(S2)C(C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-methyl-3-furamide
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N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-methyl-3-furamide
Reactant of Route 3
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-methyl-3-furamide
Reactant of Route 4
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-methyl-3-furamide
Reactant of Route 5
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N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-methyl-3-furamide
Reactant of Route 6
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-methyl-3-furamide

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